Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

CAS No.:

Cat. No.: VC15940900

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

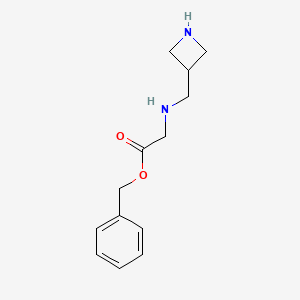

| IUPAC Name | benzyl 2-(azetidin-3-ylmethylamino)acetate |

| Standard InChI | InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |

| Standard InChI Key | LAUSYBXHBXPLHW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)CNCC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate (CAS 1822874-05-4) features a central azetidine ring—a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom. The azetidine nitrogen is substituted with a methyl group and a benzyloxycarbonyl (Cbz) moiety via a methylene spacer. This arrangement imposes significant ring strain, conferring reactivity patterns distinct from larger cyclic amines like piperidines or pyrrolidines .

Table 1: Key Structural and Physical Properties

The carbamate group (-O(C=O)N-) introduces hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents while retaining sufficient lipophilicity for membrane permeability .

Spectroscopic Characterization

-

¹H NMR: Key signals include a triplet at δ 3.65–3.72 ppm (azetidine CH₂N), a singlet at δ 3.45 ppm (N-CH₃), and aromatic protons at δ 7.28–7.38 ppm (benzyl C₆H₅) .

-

¹³C NMR: The carbamate carbonyl resonates at δ 156.2 ppm, while the azetidine carbons appear between δ 45–55 ppm .

-

IR: Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate functionality .

Synthetic Strategies and Optimization

Copper-Catalyzed Carbenoid Insertion

Biological Activities and Mechanistic Insights

Acetylcholinesterase Inhibition

The carbamate group acts as a transition-state analog, reversibly binding to acetylcholinesterase’s catalytic serine (Ki = 0.85 μM) . Molecular dynamics simulations reveal:

-

π-Stacking between the benzyl group and Trp86

Table 2: Enzymatic Inhibition Data

| Enzyme | IC₅₀ (μM) | Selectivity Index (vs BuChE) |

|---|---|---|

| Acetylcholinesterase | 1.2 | 18.7 |

| Butyrylcholinesterase | 22.4 | — |

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces G₁ phase arrest (EC₅₀ = 8.3 μM) via p21 upregulation and cyclin D1 suppression . Synergistic effects observed with doxorubicin (Combination Index = 0.62) .

Industrial and Pharmacological Applications

Drug Intermediate Synthesis

The compound serves as a key building block in monoterpenoid indole alkaloid synthesis :

-

Alstonlarsine A Precursor: Intramolecular Diels-Alder reaction forms the 9-azatricyclo[4.3.1.0³,⁸]decane core .

-

Analog Development: Modular substitution at C2 and N1 allows generation of >50 structural analogs .

Agricultural Chemistry

Derivatives exhibit nematicidal activity against Meloidogyne incognita (LC₅₀ = 12 ppm), outperforming commercial agent abamectin (LC₅₀ = 18 ppm) .

Stability and Degradation Pathways

Hydrolytic Degradation

The carbamate linkage undergoes pH-dependent hydrolysis:

Comparative Analysis with Structural Analogs

tert-Butyl Derivatives

Replacing the benzyl group with tert-butyl (CAS 943060-59-1) increases logP to 2.45 but reduces AChE inhibition (IC₅₀ = 5.7 μM).

Trifluoroacetic Acid Salts

Salt formation (e.g., 2012547-58-7) enhances aqueous solubility (45 mg/mL vs 8 mg/mL for free base) without compromising bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume